(4-Bromophenylsulfanyl)pyruvate
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Overview
Description
(4-bromophenylsulfanyl)pyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of (4-bromophenylsulfanyl)pyruvic acid, arising from deprotonation of the carboxy group. It derives from a pyruvate and a bromobenzene. It is a conjugate base of a (4-bromophenylsulfanyl)pyruvic acid.
Scientific Research Applications
1. Cardioprotection and Myocardial Energy
- Metabolic Cardioprotection: Pyruvate, a key metabolic fuel and antioxidant, demonstrates various cardioprotective actions, including enhancing cardiac performance and myocardial energy state. It is effective against ischemia-reperfusion injury and oxidative stress in the myocardium (Mallet et al., 2005).
2. Microbial Production for Various Applications
- Microbial Production of Pyruvate: Pyruvate, produced through microbial processes, has significant uses in food, cosmetics, pharmaceuticals, and agriculture. Research focuses on strain and process development for efficient pyruvate production, combining metabolic engineering and classical approaches (Maleki & Eiteman, 2017).
3. Role in Photosynthesis
- Light-Dark Modulation in Leaves: Pyruvate plays a pivotal role in photosynthesis, particularly in the C4 pathway, through pyruvate, Pi dikinase. This enzyme's activity is modulated by light intensity changes in leaves, influencing photosynthetic efficiency (Burnell & Hatch, 1985).
4. Cancer Therapy Potential
- Anticancer Effects of Pyruvate Analogs: Pyruvate analogs like 3-bromopyruvate have demonstrated potential in cancer therapy by targeting cancer cell energy requirements and depleting ATP, resulting in tumor cell death (Ganapathy-Kanniappan et al., 2010).
5. Diagnostic Imaging in Prostate Cancer
- Metabolic Imaging with Pyruvate: Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors, aiding in the diagnosis and monitoring of prostate cancer (Nelson et al., 2013).
6. Enzymatic Mechanisms and Radical Catalysis
- Pyruvate Formate-Lyase Activation: Studies on pyruvate formate-lyase activating enzyme reveal insights into radical catalysis involving iron-sulfur clusters and S-adenosylmethionine. This contributes to understanding the radical generation mechanism in enzymes (Walsby et al., 2002).
7. Herbicidal Effects on C4 Plants
- Herbicidal Activity through Pyruvate Inhibition: Bromoacetic acid, which inhibits pyruvate orthophosphate dikinase, effectively acts as a herbicide on C4 plants like maize, indicating pyruvate's role in plant metabolism and potential for agricultural applications (Constantin et al., 2021).
Properties
Molecular Formula |
C9H6BrO3S- |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-oxopropanoate |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |
InChI Key |
QJDFZNIKGFGPCR-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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